REACTION_CXSMILES
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[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:15]O>>[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:15])=[O:8])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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ClC1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
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1 mL
|
Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
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75 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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was then concentrated under vacuum
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Type
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DISSOLUTION
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Details
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The residue was dissolved in DCM
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Type
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WASH
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Details
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washed several times with saturated NaHCO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic fraction was dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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used directly without further purification 21.3 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |